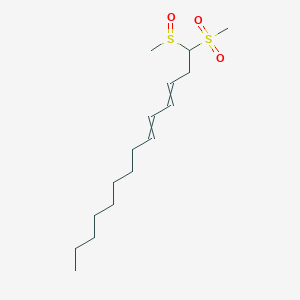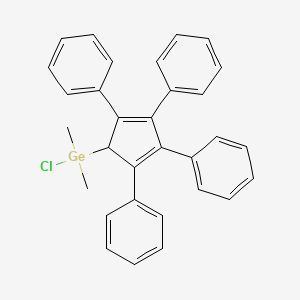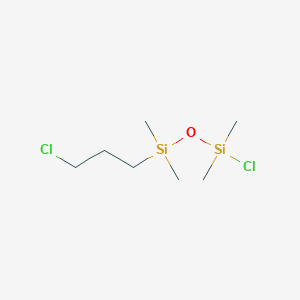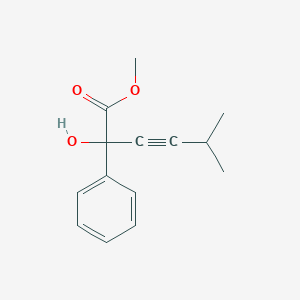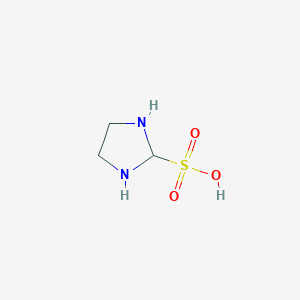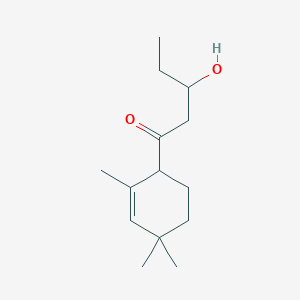
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one is a chemical compound with a molecular formula of C13H22O2 It is known for its unique structure, which includes a hydroxy group and a trimethylcyclohexenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one can be achieved through several methods. One common approach involves the reaction of 2-Cyclohexen-1-one with a suitable hydroxyalkylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce different alcohols .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy group and the trimethylcyclohexenyl group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Known for its similar structure and reactivity.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Shares similar functional groups and chemical properties.
4-(2,4,4-Trimethyl-cyclohexa-1,5-dienyl)-but-3-en-2-one:
Uniqueness
What sets 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one apart is its specific combination of functional groups and its unique reactivity profile. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90122-42-2 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
3-hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H24O2/c1-5-11(15)8-13(16)12-6-7-14(3,4)9-10(12)2/h9,11-12,15H,5-8H2,1-4H3 |
InChI-Schlüssel |
VVKYOIZPNSESRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)C1CCC(C=C1C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


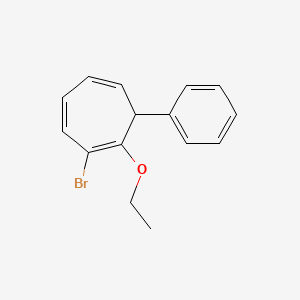
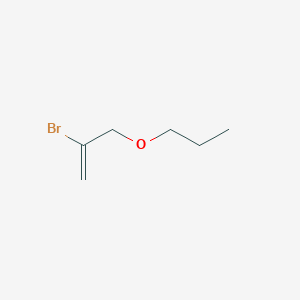
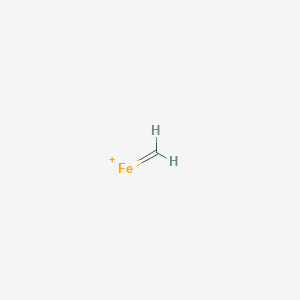
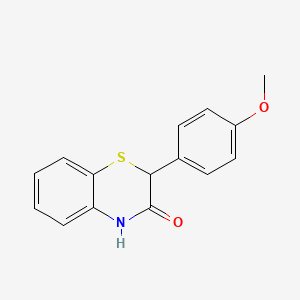
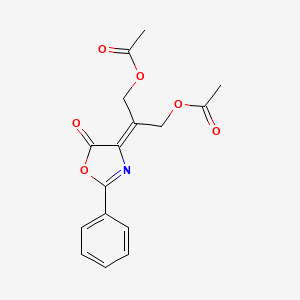
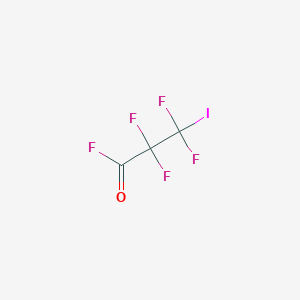
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)
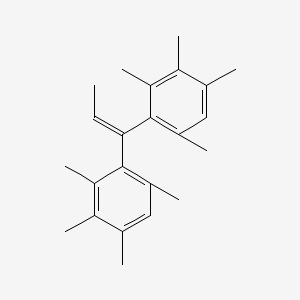
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)
